molecular formula C19H17ClN2O2S B13378792 (5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13378792
M. Wt: 372.9 g/mol
InChI Key: VYEBJMRZUNVDOH-BOPFTXTBSA-N
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Description

2-[(3-chloro-2-methylphenyl)imino]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorinated methylphenyl group, and an ethoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-2-methylphenyl)imino]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3-chloro-2-methylaniline with 4-ethoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-2-methylphenyl)imino]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated methylphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-chloro-2-methylphenyl)imino]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chloro-2-methylphenyl)imino]-5-(2-ethoxybenzylidene)-1,3-thiazolidin-4-one
  • 2-[(3-chloro-2-methylphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one

Uniqueness

2-[(3-chloro-2-methylphenyl)imino]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethoxybenzylidene moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds .

Properties

Molecular Formula

C19H17ClN2O2S

Molecular Weight

372.9 g/mol

IUPAC Name

(5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17ClN2O2S/c1-3-24-14-9-7-13(8-10-14)11-17-18(23)22-19(25-17)21-16-6-4-5-15(20)12(16)2/h4-11H,3H2,1-2H3,(H,21,22,23)/b17-11-

InChI Key

VYEBJMRZUNVDOH-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)C)S2

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)C)S2

Origin of Product

United States

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